![molecular formula C18H17N3O2S B2489548 N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide CAS No. 2034263-85-7](/img/structure/B2489548.png)
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide" is a compound within the class of thieno[3,2-d]pyrimidines, which are known for their pharmacological importance. These compounds are recognized for their potential in various therapeutic areas due to their unique molecular structure and chemical properties.
Synthesis Analysis
The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones, a related structure, has been achieved through a green, catalytic four-component reaction, demonstrating a step economy and reduced catalyst loading for these pharmacologically significant compounds (Shi et al., 2018). This approach underlines the evolving methodologies for constructing the core skeleton of thieno[3,2-d]pyrimidin derivatives efficiently.
Molecular Structure Analysis
The crystal structure and molecular geometry of closely related thieno[3,2-d]pyrimidin derivatives have been elucidated through X-ray diffraction and density functional theory (DFT) analysis, providing insights into the bond lengths, angles, and overall 3D arrangement of atoms within these molecules. Such studies help in understanding the electronic and spatial characteristics that underpin their biological activities (Huang et al., 2020).
Chemical Reactions and Properties
Thieno[3,2-d]pyrimidin-4(3H)-ones and related structures undergo various chemical reactions that allow for the synthesis of complex derivatives with potential pharmacological activities. These include reactions with hydrazine hydrate, aldehydes, and formamide, leading to tricyclic and tetracyclic compounds with diverse functional groups. These reactions highlight the versatility and reactivity of the thieno[3,2-d]pyrimidin core (Kostenko et al., 2008).
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
- N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide is a compound involved in various synthetic reactions. For instance, a study detailed the synthesis of 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines with antianaphylactic activity, indicating the compound's potential in synthesizing bioactive molecules (Wagner, Vieweg, & Leistner, 1993).
Anticancer Activity
- A research focused on the design, synthesis, and study of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide revealed its promising anticancer activity. The compound demonstrated significant inhibition against various human cancer cell lines, showcasing its potential in cancer research and therapy (Huang et al., 2020).
Histone Deacetylase Inhibition
- N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), a derivative compound, acts as a histone deacetylase (HDAC) inhibitor, selectively inhibiting HDACs and showing potential as an anticancer drug. This highlights the broader applications of related compounds in epigenetic research and cancer treatment (Zhou et al., 2008).
Anti-5-Lipoxygenase Agents
- Novel pyrazolopyrimidines derivatives, related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These derivatives showed potential as therapeutic agents in cancer and inflammatory conditions (Rahmouni et al., 2016).
Antibacterial and Antifungal Activities
- Thieno[2,3-d]pyrimidine derivatives, closely related to the compound, have demonstrated antifungal and antibacterial activities. This suggests the compound's potential utility in developing new antimicrobial agents (Kostenko et al., 2008).
Safety And Hazards
The safety and hazards associated with your compound would also depend on its specific structure. It’s important to handle all new compounds with care until their toxicity and other safety properties have been thoroughly investigated.
Direcciones Futuras
Future research could involve synthesizing your compound and studying its properties and potential biological activities. Given the interest in thieno[3,2-d]pyrimidin-4-ones as potential drug candidates1, this could be a promising area of study.
Please note that this is a general analysis based on the structural components of your compound. For a comprehensive analysis of your specific compound, more detailed information or experimental studies would be needed.
Propiedades
IUPAC Name |
N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-1-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-16-15-14(6-11-24-15)20-12-21(16)10-9-19-17(23)18(7-8-18)13-4-2-1-3-5-13/h1-6,11-12H,7-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNCLMGPICOAJNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)NCCN3C=NC4=C(C3=O)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-phenylcyclopropanecarboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)
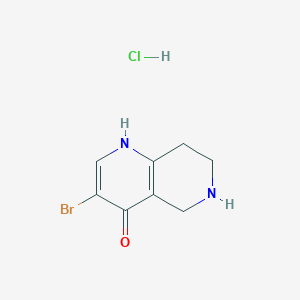
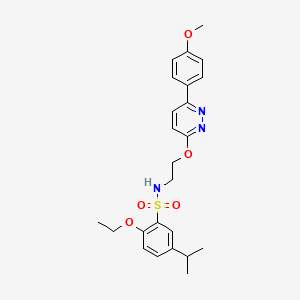
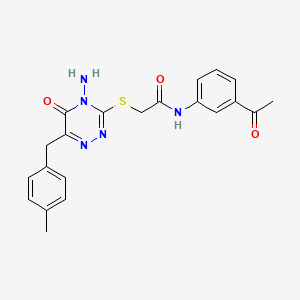

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)
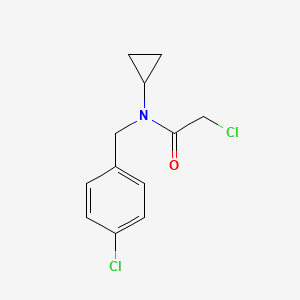
![[1-(3,4-dimethoxyphenethyl)-2-sulfanyl-1H-imidazol-5-yl]methanol](/img/structure/B2489478.png)
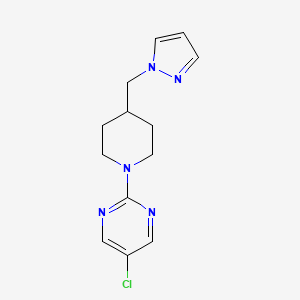



![3-Methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]piperidine](/img/structure/B2489484.png)
